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5-(2-Aminoethyl)azepan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)azepan-2-one typically involves the ring-expansion reaction of a 4-substituted cyclohexanone. One common method includes the use of a chiral 1,3-azidopropanol derivative, which reacts with the ketone using BF3.OEt2 as a Lewis acid promoter . This reaction results in the formation of the lactam ring, which is subsequently converted into the desired compound through the removal of the chiral nitrogen substituent.
Industrial Production Methods
Industrial production methods for this compound often involve one-pot synthesis procedures. These methods are advantageous due to their efficiency and ability to produce the compound in large quantities. The process typically includes the recyclization of small or medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)azepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for the reduction of this compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(2-Aminoethyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various nitrogen-containing compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating biological processes by binding to active sites or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological functions .
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: A structurally similar compound with a six-membered ring.
3-(Acylamino)azepan-2-ones: These compounds have been discovered as stable chemokine inhibitors and anti-inflammatory agents.
Benzoazepines: These compounds contain a benzene ring fused to the azepine ring and exhibit different biological activities.
Uniqueness
5-(2-Aminoethyl)azepan-2-one is unique due to its seven-membered ring structure and the presence of an aminoethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
5-(2-aminoethyl)azepan-2-one |
InChI |
InChI=1S/C8H16N2O/c9-5-3-7-1-2-8(11)10-6-4-7/h7H,1-6,9H2,(H,10,11) |
InChI Key |
XLLUQXJIYISGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCC1CCN |
Origin of Product |
United States |
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